hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one
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Overview
Description
Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one is a heterocyclic compound that features a unique fusion of pyrazine and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with cyclic 1,3-diketones and methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate in refluxing acetic acid or acetonitrile . This domino cyclization reaction yields the desired compound in satisfactory yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one can be compared with other similar heterocyclic compounds, such as:
Pyrazino[2,1-c][1,4]thiazin-8(1H)-amine, hexahydro-: Similar in structure but with different functional groups, leading to varied reactivity and applications.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also feature fused ring systems and are explored for their biological activities, such as kinase inhibition.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N2OS |
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Molecular Weight |
172.25 g/mol |
IUPAC Name |
3,4,6,7,8,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-9-one |
InChI |
InChI=1S/C7H12N2OS/c10-7-6-5-11-4-3-9(6)2-1-8-7/h6H,1-5H2,(H,8,10) |
InChI Key |
MFNFYJKGOWCOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCSCC2C(=O)N1 |
Origin of Product |
United States |
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